Ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-L-tyrosine ethyl ester is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . It is a derivative of the amino acid tyrosine, where the amino group is protected by a benzoyl group, and the carboxyl group is esterified with ethanol. This compound is commonly used as a substrate in enzymatic assays, particularly for measuring the activity of chymotrypsin .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-L-tyrosine ethyl ester can be synthesized through a multi-step process involving the protection of the amino group, esterification of the carboxyl group, and subsequent deprotection. The general synthetic route involves:
Protection of the amino group: The amino group of L-tyrosine is protected using a benzoyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxyl group is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid.
Deprotection: The protected amino group is then deprotected to yield the final product.
Industrial Production Methods
Industrial production of N-Benzoyl-L-tyrosine ethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-L-tyrosine ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-Benzoyl-L-tyrosine and ethanol.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Acyl chlorides in the presence of a base.
Major Products
Hydrolysis: N-Benzoyl-L-tyrosine and ethanol.
Oxidation: Quinone derivatives.
Substitution: Various acyl derivatives depending on the acyl chloride used.
Scientific Research Applications
N-Benzoyl-L-tyrosine ethyl ester is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:
Chemistry: Used as a model compound to study ester hydrolysis and other chemical reactions.
Biology: Employed in enzymatic assays to measure the activity of chymotrypsin and other proteases.
Medicine: Utilized in the development of diagnostic assays for detecting protease activity in biological samples.
Industry: Applied in the quality control of enzyme preparations and in the production of pharmaceuticals
Mechanism of Action
N-Benzoyl-L-tyrosine ethyl ester exerts its effects primarily through its interaction with enzymes such as chymotrypsin. The ester bond is hydrolyzed by the enzyme, resulting in the formation of N-Benzoyl-L-tyrosine and ethanol. This reaction is used to measure the activity of chymotrypsin in various assays. The molecular targets include the active site of chymotrypsin, where the ester bond is cleaved .
Comparison with Similar Compounds
N-Benzoyl-L-tyrosine ethyl ester can be compared with other similar compounds such as:
N-Benzoyl-L-tyrosine p-nitroanilide: Used as a substrate for measuring protease activity, but with a different chromogenic group.
N-Acetyl-L-tyrosine ethyl ester: Similar structure but with an acetyl group instead of a benzoyl group.
N-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Another substrate for protease assays, but with a different amino acid and chromogenic group.
These compounds share similar applications in enzymatic assays but differ in their specific structures and the enzymes they target.
Properties
IUPAC Name |
ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-23-18(22)16(12-13-8-10-15(20)11-9-13)19-17(21)14-6-4-3-5-7-14/h3-11,16,20H,2,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLROPAFMUDDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56598-65-3, 3483-82-7 |
Source
|
Record name | Tyrosine, N-benzoyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56598-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-L-tyrosine ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.